Elevated Lipophilicity Compared to the 3-Phenyl Des-Chloro Analog Drives Differential Partitioning Behavior
The target compound exhibits a logP of 4.8016 [1], which is substantially higher than the logP of the closest des-chloro analog 5-chloro-3-phenylbenzo[c]isoxazole (CAS 719-64-2), reported as logP 4.1482 [2] or XLogP3-AA of 4 [3]. The ΔlogP of +0.65 indicates significantly greater lipophilicity, which would translate to altered octanol-water partitioning, membrane permeability, and potential bioaccumulation profile.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.8016 |
| Comparator Or Baseline | 5-Chloro-3-phenylbenzo[c]isoxazole (CAS 719-64-2): logP = 4.1482 (molbase) or XLogP3-AA = 4 (PubChem) |
| Quantified Difference | ΔlogP = +0.65 (target vs. des-chloro analog) |
| Conditions | Computed/predicted logP values from authoritative chemical databases; no experimental logP measurement found in published literature for the target compound |
Why This Matters
A logP difference of >0.5 units is pharmacokinetically meaningful and would alter both passive membrane permeability and non-specific protein binding, making the two compounds non-interchangeable in any biological assay or formulation context without explicit requalification.
- [1] YYBYY Chemical Platform. 5-chloro-3-(2-chlorophenyl)-2,1-benzisoxazole: LogP = 4.8016, PSA = 26.03. https://www.yybyy.com/chemicals/detail/77792-52-0 View Source
- [2] Molbase Enterprise Page. 5-Chloro-3-phenylbenzo[c]isoxazole (CAS 719-64-2): LogP = 4.1482, PSA = 26.03, Melting Point 115-117°C. https://qiye.molbase.cn/d16868/372468-737227/ View Source
- [3] PubChem CID 347291. 2,1-Benzisoxazole, 5-chloro-3-phenyl-: XLogP3-AA = 4; Molecular Weight = 229.66 g/mol; Topological Polar Surface Area = 26 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/347291 View Source
